Guanidine-13C,15N3 hydrochloride

Description

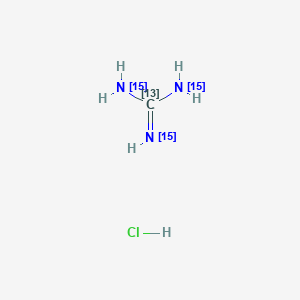

Structure

3D Structure of Parent

Properties

IUPAC Name |

(13C)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UJNKEPEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[15NH])([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584441 | |

| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-73-3 | |

| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Guanidine-¹³C,¹⁵N₃ Hydrochloride: Properties and Applications

This guide provides a comprehensive overview of the chemical and physical properties of Guanidine-¹³C,¹⁵N₃ hydrochloride, a stable isotope-labeled compound critical for advanced research in proteomics, metabolomics, and drug development. We will delve into its fundamental characteristics, explore its primary applications as an internal standard and tracer, and provide insights into its safe handling and storage.

Core Chemical Identity and Physicochemical Properties

Guanidine-¹³C,¹⁵N₃ hydrochloride is the isotopically labeled form of Guanidine hydrochloride, where the carbon atom is substituted with Carbon-13 (¹³C) and the three nitrogen atoms are substituted with Nitrogen-15 (¹⁵N). This labeling introduces a specific mass shift, making it an invaluable tool for quantitative analysis.

Molecular Structure and Identification

-

Synonyms: Guanidinium-¹³C,¹⁵N₃ chloride, Aminoformamidine-¹³C,¹⁵N₃ hydrochloride[1]

The core structure consists of a central, isotopically labeled carbon atom double-bonded to one labeled imino group and single-bonded to two labeled amino groups. The positive charge of the resulting guanidinium ion is balanced by a chloride anion.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Guanidine-¹³C,¹⁵N₃ hydrochloride. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 99.50 g/mol | [1][2][4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 185-189 °C | [2][3] |

| Solubility | Soluble in water (unlabeled form: 573 g/L at 20 °C) | [7][8] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |

| Mass Shift | M+4 | [2] |

Note: Some physical properties are referenced from the unlabeled analogue, Guanidine hydrochloride, as they are expected to be nearly identical.

Understanding Isotopic Enrichment

Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule.[9] For Guanidine-¹³C,¹⁵N₃ hydrochloride, the enrichment levels (e.g., 99 atom % ¹³C and 98 atom % ¹⁵N) indicate a very high incorporation of the stable isotopes, which is critical for minimizing isotopic interference and maximizing sensitivity in analytical methods.[2][10]

Key Applications in Research and Development

The primary utility of Guanidine-¹³C,¹⁵N₃ hydrochloride stems from its nature as a stable isotope-labeled (SIL) compound. It serves as a powerful tool in analytical chemistry, particularly in mass spectrometry and NMR-based studies.

Internal Standard for Quantitative Mass Spectrometry

One of the most significant applications is its use as an internal standard (IS) for the accurate quantification of unlabeled guanidine or related compounds in complex biological matrices.[1] Since the labeled compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass.

This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Logical Workflow for using Guanidine-¹³C,¹⁵N₃ HCl as an Internal Standard:

Caption: Workflow for quantitative analysis using a labeled internal standard.

Tracer in Metabolic and Mechanistic Studies

Guanidine-¹³C,¹⁵N₃ hydrochloride can be used as a tracer to follow the metabolic fate of guanidine or guanidino-containing compounds in biological systems. By introducing the labeled compound, researchers can track its incorporation into various metabolic pathways and identify its downstream products using mass spectrometry or NMR. This is invaluable for elucidating biochemical pathways and understanding the mechanism of action of drugs.[1]

Safety, Handling, and Storage

While Guanidine-¹³C,¹⁵N₃ hydrochloride is a stable, non-radioactive compound, the unlabeled form, Guanidine hydrochloride, is classified as a hazardous substance. It is prudent to handle the labeled compound with the same precautions.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for Guanidine hydrochloride:

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage/irritation.[2][6][11] May cause respiratory tract irritation.[6]

-

Signal Word: Danger[2]

-

Personal Protective Equipment (PPE):

Handling and Storage Protocols

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] The compound is hygroscopic and should be protected from moisture.[6][12] It is stable at room temperature.[1][7]

Experimental Protocol: Preparation of a Stock Solution

This protocol describes a self-validating system for preparing a standard stock solution, ensuring accuracy for quantitative applications.

-

Pre-equilibration: Allow the sealed vial of Guanidine-¹³C,¹⁵N₃ hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the compound into a clean, dry volumetric flask. Record the weight to at least four decimal places.

-

Dissolution: Add a portion (approximately 50-70% of the final volume) of the desired solvent (e.g., HPLC-grade water or methanol) to the volumetric flask.

-

Mixing: Cap the flask and mix thoroughly by vortexing or sonicating until all the solid is completely dissolved. Visually inspect to ensure no particulate matter remains.

-

Final Dilution: Once dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature to avoid volume errors.

-

Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure a homogenous solution.

-

Documentation and Storage: Label the flask with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution under appropriate conditions (typically refrigerated at 2-8°C for short-term storage).

Conclusion

Guanidine-¹³C,¹⁵N₃ hydrochloride is a high-purity, stable isotope-labeled compound that serves as an indispensable tool for researchers in the life sciences. Its primary role as an internal standard enables robust and accurate quantification of target analytes in complex matrices, a critical requirement in drug development and clinical research. Furthermore, its application as a metabolic tracer provides deep insights into biochemical processes. By understanding its chemical properties and adhering to proper handling procedures, scientists can effectively leverage this compound to advance their research goals.

References

-

Amerigo Scientific. (n.d.). Guanidine-13C,15N3 hydrochloride. Retrieved from [Link]

-

Bioshop Canada Inc. (n.d.). SAFETY DATA SHEET - GUANIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

-

Alpha Chemika. (n.d.). GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Summary for CID 3520. Retrieved from [Link]

-

Eurisotop. (n.d.). GUANIDINE:HBR. Retrieved from [Link]

-

Yefremova, Y., et al. (2024). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guanidine-13C,15N3 13C 99atom , 15N 98atom 285977-73-3 [sigmaaldrich.com]

- 3. GUANIDINE-13C, 15N HCL | 285977-73-3 [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. bioshopcanada.com [bioshopcanada.com]

- 8. GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology | Lab chemical supplier, Laboratory Chemicals, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory chemicals manufacturer, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 9. isotope.com [isotope.com]

- 10. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. msd.com [msd.com]

- 12. carlroth.com:443 [carlroth.com:443]

Guanidine-13C,15N3 hydrochloride molecular weight and formula

An In-depth Technical Guide to Guanidine-¹³C,¹⁵N₃ Hydrochloride: Properties, Applications, and Methodologies for Isotopic Labeling

Introduction to a Key Analytical Standard

Guanidine-¹³C,¹⁵N₃ hydrochloride is a stable isotope-labeled (SIL) form of guanidine hydrochloride, a compound widely recognized in biochemical research primarily as a potent protein denaturant.[1][2] The strategic replacement of one carbon atom with its heavy isotope, Carbon-13 (¹³C), and all three nitrogen atoms with Nitrogen-15 (¹⁵N) creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, heavier mass. This mass shift of +4 amu is the cornerstone of its utility.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Guanidine-¹³C,¹⁵N₃ hydrochloride. It moves beyond basic identification to explore its critical role as an internal standard for highly sensitive quantitative analyses, its applications in metabolic tracing, and detailed protocols for its practical implementation in the laboratory. The core value of this compound lies in its ability to enhance the accuracy and precision of mass spectrometry-based quantification, making it an indispensable tool in proteomics, metabolomics, and pharmacokinetic studies.[1]

Physicochemical Properties and Identification

The fundamental characteristics of Guanidine-¹³C,¹⁵N₃ hydrochloride are summarized below. Accurate identification and understanding of these properties are crucial for its proper use, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | [¹³C(¹⁵NH₂)₃]Cl or H¹⁵N¹³C(¹⁵NH₂)₂ · HCl | [3][4][5] |

| Molecular Weight | 99.50 g/mol | [3][4][5] |

| CAS Number | 285977-73-3 | [1][3][4] |

| Synonyms | Guanidinium-¹³C,¹⁵N₃ chloride; Aminoformamidine-¹³C,¹⁵N₃ hydrochloride | [1] |

| Appearance | Solid; White crystalline powder | [2][3][6] |

| Melting Point | 185-189 °C (literature) | [3][7][8] |

| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N | [3] |

| SMILES String | Cl[H].[15NH2]=[15NH] | [3][4] |

| Solubility | Highly soluble in water and alcohol (unlabeled form) | [2][6] |

Core Applications in Scientific Research

The utility of Guanidine-¹³C,¹⁵N₃ hydrochloride stems from its isotopic enrichment, enabling its use as a tracer and an internal standard in sophisticated analytical methodologies.

Gold Standard for Quantitative Mass Spectrometry

The most prominent application is its use as an internal standard in quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle of stable isotope dilution (SID) is leveraged for this purpose.

-

Mechanism of Action : A known quantity of Guanidine-¹³C,¹⁵N₃ hydrochloride is spiked into a biological sample (e.g., plasma, cell lysate) prior to sample processing. The SIL standard and the endogenous (unlabeled) analyte behave identically during extraction, chromatography, and ionization.[1] However, they are distinguished by the mass spectrometer due to their mass difference.

-

Expertise & Causality : Why is this the gold standard? The co-purification and co-elution of the SIL standard with the analyte intrinsically corrects for experimental variability. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the standard proportionally. Therefore, the ratio of the analyte's MS signal to the standard's MS signal remains constant and allows for highly accurate quantification, effectively eliminating matrix effects and recovery issues that plague other methods.[1]

Tracing in Metabolic and Biochemical Studies

Beyond its role as a static standard, Guanidine-¹³C,¹⁵N₃ hydrochloride can serve as a metabolic tracer. The guanidinium group is a key structural motif in various biological molecules, most notably the amino acid arginine.

-

Application in Biosynthesis : In specialized research contexts, particularly with microorganisms or in vitro enzymatic assays, this labeled compound can be supplied as a precursor to track the biosynthesis of arginine and other guanidino-containing metabolites.

-

Analytical Techniques : Both Nuclear Magnetic Resonance (NMR) spectroscopy and MS can be used to follow the incorporation of the ¹³C and ¹⁵N isotopes into downstream products, providing direct insight into metabolic pathways and fluxes.

Experimental Workflow: Analyte Quantification by LC-MS/MS

This section provides a detailed, self-validating protocol for the quantification of a guanidino-containing analyte in a biological matrix using Guanidine-¹³C,¹⁵N₃ hydrochloride as an internal standard.

Caption: Workflow for analyte quantification using a stable isotope-labeled internal standard.

Objective

To accurately determine the concentration of a target analyte (e.g., a guanidino-containing drug metabolite) in human plasma.

Materials

-

Guanidine-¹³C,¹⁵N₃ hydrochloride (Internal Standard, IS)

-

Human plasma samples

-

Acetonitrile (ACN), LC-MS grade, chilled to -20°C

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Centrifuge, vortex mixer, sample evaporator

-

LC-MS/MS system

Protocol Steps

-

Prepare IS Stock Solution : Accurately weigh and dissolve Guanidine-¹³C,¹⁵N₃ hydrochloride in MeOH/water to create a concentrated stock solution (e.g., 1 mg/mL). Serially dilute to create a working IS solution (e.g., 100 ng/mL).

-

Sample Spiking : To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working IS solution.

-

Rationale (Expertise) : The IS is added at the very beginning to ensure it undergoes all subsequent sample preparation steps alongside the analyte, which is the key to accurate correction.

-

-

Protein Precipitation : Add 200 µL of chilled ACN to the tube.

-

Rationale (Expertise) : ACN is a common organic solvent used to denature and precipitate proteins. Chilling the solvent enhances the efficiency of precipitation. This step removes the bulk of macromolecules that would otherwise interfere with LC-MS analysis.

-

-

Vortex & Centrifuge : Vortex the tube vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully pipette the supernatant into a new tube, being cautious not to disturb the protein pellet.

-

Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

Rationale (Expertise) : Evaporation concentrates the sample. Reconstitution in the initial mobile phase ensures compatibility with the chromatography and promotes good peak shape during injection.

-

-

LC-MS/MS Analysis : Inject the reconstituted sample onto the LC-MS/MS system. Develop a method that monitors at least one specific mass transition for the analyte and one for the Guanidine-¹³C,¹⁵N₃ hydrochloride IS.

Self-Validating System (Trustworthiness)

This protocol contains inherent validation checks:

-

Co-elution : The analyte and the IS should elute from the LC column at the exact same retention time. A shift indicates a potential analytical problem.

-

Peak Area Ratio : The ratio of the analyte peak area to the IS peak area should be consistent across replicate injections of the same sample. This ratio is used to calculate the final concentration against a standard curve prepared in the same biological matrix.

Handling and Storage

-

Storage : Guanidine-¹³C,¹⁵N₃ hydrochloride should be stored under the conditions recommended in its Certificate of Analysis, typically in a cool, dry place.[1]

-

Safety : The unlabeled form is harmful if swallowed and can cause serious eye irritation.[2][3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[3]

Conclusion

Guanidine-¹³C,¹⁵N₃ hydrochloride is more than just an isotopically labeled molecule; it is a precision tool that enables researchers to achieve high levels of confidence in quantitative bioanalysis. Its chemical properties, which mirror its native counterpart, combined with its distinct mass, provide a robust internal standard for correcting experimental variability in complex matrices. From quantifying drug candidates in preclinical trials to tracing metabolic pathways, the principled application of this reagent, as outlined in this guide, is fundamental to producing reliable and reproducible scientific data.

References

-

Guanidine-13C,15N3 hydrochloride - Amerigo Scientific. [Link]

-

(13C)guanidine | CH5N3 | CID 13000410 - PubChem. [Link]

-

Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods - Stanford Advanced Materials. [Link]

-

What Are The Applications of Guanidine hydrochloride (50-01-1) - Yacoo. [Link]

-

GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology - Alpha Chemika. [Link]

-

Applications of Guanidine in Pharmaceutical Field - Journal of Chemical and Pharmaceutical Research. [Link]

-

GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. What Are The Applications of Guanidine hydrochloride (50-01-1) [yacooscience.com]

- 3. Guanidine-13C,15N3 13C 99atom , 15N 98atom 285977-73-3 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. GUANIDINE HYDROCHLORIDE Biochemistry Molecular Biology | Laboratory chemical suppliers, Lab chemical supplier, Laboratory Chemicals, Lab chemical manufacturer, Lab chemicals exporter, Lab chemical distributors, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]

- 7. GUANIDINE-13C, 15N HCL | 285977-73-3 [chemicalbook.com]

- 8. GUANIDINE-13C, 15N HCL CAS#: 285977-73-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Guanidine-¹³C,¹⁵N₃ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride, a critical isotopically labeled internal standard for quantitative mass spectrometry applications in biomedical and pharmaceutical research. We will delve into the strategic considerations behind the synthetic pathway, a detailed experimental protocol, and the analytical methods required for the validation of the final product.

I. Introduction: The Significance of Isotopically Labeled Guanidine

Guanidine and its derivatives play a crucial role in various biological processes and are components of several clinically significant molecules. Guanidine hydrochloride itself is a powerful protein denaturant widely used in proteomics and protein folding studies.[1][2] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the guanidine molecule creates a "heavy" version that is chemically identical to its natural counterpart but distinguishable by its mass.[1]

This mass difference is the cornerstone of its application as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By adding a known amount of the labeled standard to a sample, researchers can achieve highly accurate and precise quantification of the unlabeled (endogenous) guanidine, compensating for variations in sample preparation and instrument response. This is particularly vital in fields like therapeutic drug monitoring, metabolic flux analysis, and clinical diagnostics.[1]

II. Strategic Approach to Synthesis: Leveraging Established Chemistry

For the synthesis of the fully labeled Guanidine-¹³C,¹⁵N₃ hydrochloride, the logical and most direct approach is the reaction of isotopically labeled urea (¹³C) with isotopically labeled ammonium chloride (¹⁵N). This strategy ensures the incorporation of the desired isotopes into the final guanidine structure.

The proposed reaction is as follows:

(¹³CO(¹⁵NH₂)₂) + 2 ¹⁵NH₄Cl → [¹³C(¹⁵NH₂)₃]⁺Cl⁻ + CO₂ + 2 ¹⁵NH₃

This reaction is typically carried out as a melt fusion, a solvent-free reaction at high temperatures, which drives the reaction to completion.

III. Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, with in-process controls and final product analysis to ensure purity and correct isotopic incorporation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| Urea-¹³C,¹⁵N₂ | 58060-91-6 | 63.04 | ≥98% ¹³C, ≥98% ¹⁵N | Sigma-Aldrich |

| Ammonium-¹⁵N chloride | 21646-08-8 | 54.50 | ≥98% ¹⁵N | Cambridge Isotope Laboratories |

| Deionized Water | 7732-18-5 | 18.02 | High Purity | - |

| Anhydrous Ethanol | 64-17-5 | 46.07 | ≥99.5% | - |

| Activated Charcoal | 7440-44-0 | 12.01 | Decolorizing grade | - |

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction is conducted at high temperatures and generates ammonia gas, which is corrosive and toxic.

Synthetic Workflow

Caption: Synthetic workflow for Guanidine-¹³C,¹⁵N₃ hydrochloride.

Step-by-Step Procedure

-

Reactant Preparation:

-

In a clean, dry mortar and pestle, thoroughly grind 1.0 g of Urea-¹³C,¹⁵N₂ and 1.72 g of Ammonium-¹⁵N chloride to a fine, homogeneous powder. This ensures intimate contact between the reactants.

-

-

Melt Fusion Reaction:

-

Transfer the powdered mixture to a 50 mL round-bottom flask equipped with a magnetic stir bar and an air condenser.

-

Heat the flask in a preheated oil bath to 180-200°C.

-

Stir the molten mixture for 2-3 hours. The reaction will proceed with the evolution of ammonia and carbon dioxide gas. The mixture will solidify as the reaction progresses.

-

-

Purification of the Crude Product:

-

Allow the reaction flask to cool to room temperature.

-

Add 10 mL of deionized water to the flask to dissolve the crude product. Gentle heating may be required to facilitate dissolution.

-

Add a small amount (approx. 0.1 g) of activated charcoal to the solution to remove any colored impurities.

-

Heat the solution to boiling for 10 minutes, then filter the hot solution through a fluted filter paper to remove the activated charcoal.

-

Transfer the clear filtrate to a clean beaker and concentrate the solution on a hot plate to approximately half its original volume.

-

Add 20 mL of anhydrous ethanol to the concentrated aqueous solution to induce crystallization.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold anhydrous ethanol.

-

Dry the product in a vacuum oven at 60°C to a constant weight.

-

IV. Analytical Validation: Ensuring Quality and Isotopic Enrichment

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic labeling.

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Expected Result: The mass spectrum should show a prominent peak for the [¹³C(¹⁵NH₂)₃]⁺ cation at m/z 64.06. The natural abundance guanidinium ion would appear at m/z 60.06. The absence of a significant peak at m/z 60.06 confirms high isotopic enrichment.

NMR Spectroscopy

-

¹³C NMR:

-

Technique: Proton-decoupled ¹³C NMR.

-

Expected Result: A single resonance for the central carbon atom is expected. The chemical shift will be similar to that of unlabeled guanidine hydrochloride (approximately 157 ppm), but the key feature will be the splitting pattern due to coupling with the three attached ¹⁵N atoms.[5]

-

-

¹⁵N NMR:

-

Technique: Proton-decoupled ¹⁵N NMR.

-

Expected Result: A single resonance is expected for the three equivalent nitrogen atoms.

-

-

¹H NMR:

-

Technique: ¹H NMR.

-

Expected Result: A single broad resonance for the six equivalent protons.

-

The combination of these analytical techniques provides a comprehensive validation of the synthesized Guanidine-¹³C,¹⁵N₃ hydrochloride.

V. Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride. By adapting established industrial processes for unlabeled guanidine hydrochloride and incorporating readily available isotopically labeled starting materials, researchers can produce this valuable internal standard in-house. The detailed experimental protocol and analytical validation procedures provide a framework for ensuring the quality and reliability of the synthesized material, empowering researchers in their quantitative studies.

References

-

Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). The Preparation of Guanidine From Urea, Ammonium Chloride, Aluminum Sulphate, and Ammonia Under Pressure. Canadian Journal of Chemistry, 29(11), 943-952. Available from: [Link]

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 5. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Guanidine-13C,15N3 Hydrochloride (CAS: 285977-73-3)

This guide provides a comprehensive technical overview of Guanidine-13C,15N3 hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will move beyond simple product specifications to explore the compound's core applications, the scientific principles guiding its use, and detailed protocols for its successful implementation in the laboratory.

Introduction: The Power of Isotopic Labeling in Modern Research

In the complex landscape of proteomics, metabolomics, and quantitative biology, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that act as molecular tracers, allowing for the accurate quantification of proteins and metabolites in intricate biological systems.[][2] this compound is a premier example of such a tool. By replacing the standard carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive stable isotopes (¹³C and ¹⁵N), this compound becomes a high-fidelity internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analyses.[][3][4]

Its primary utility lies in its structural relationship to the amino acid arginine. The guanidinium group is the key functional component of arginine's side chain. This allows this compound to serve as a precursor for generating "heavy" arginine in cell culture for quantitative proteomics or as a direct internal standard for quantifying guanidino compounds in various matrices.[5] This guide will elucidate its properties, applications, and the methodologies that underpin its use.

Physicochemical Properties and Isotopic Specifications

Understanding the fundamental properties of this compound is the first step to its effective use. The high isotopic purity is crucial for minimizing background noise and ensuring accurate quantification in mass spectrometry experiments.[6]

| Property | Value | Source |

| CAS Number | 285977-73-3 | [7] |

| Molecular Formula | H¹⁵N¹³C(¹⁵NH₂)₂ · HCl | |

| Molecular Weight | 99.50 g/mol | [7] |

| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N | |

| Mass Shift | M+4 | |

| Physical Form | Solid | |

| Melting Point | 185-189 °C (lit.) | [8] |

| Primary Application | Internal Standard for MS, Metabolic Labeling | [3][9] |

Core Applications: From Proteomics to Metabolomics

The versatility of this compound stems from its ability to be incorporated into biological pathways or used directly as a spike-in standard.

Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution is the gold standard for quantitative analysis.[10] In this technique, a known quantity of the heavy, isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte of interest (e.g., endogenous guanidine).[3][11] Because the labeled standard and the unlabeled analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.[2] Any sample loss will affect both the standard and the analyte equally.

By measuring the ratio of the labeled to unlabeled compound in the mass spectrometer, the initial concentration of the analyte can be calculated with exceptional accuracy, effectively correcting for matrix effects and sample loss.[2][11]

Metabolic Labeling for Quantitative Proteomics

While not a direct replacement for labeled amino acids, this compound can be used in specific research contexts as a precursor in custom cell culture media to synthesize labeled arginine. This is particularly relevant in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows. In a typical SILAC experiment, two cell populations are grown in media that are identical except for one key component: one contains normal "light" amino acids (e.g., ¹²C₆, ¹⁴N₄-Arginine), and the other contains "heavy" amino acids (e.g., ¹³C₆, ¹⁵N₄-Arginine).

After a specific treatment or perturbation, the cell populations are combined, proteins are extracted and digested (typically with trypsin, which cleaves after arginine and lysine), and the resulting peptides are analyzed by LC-MS/MS. The mass difference between the heavy and light peptide pairs allows for the precise relative quantification of protein abundance between the two cell populations. Using precursors like this compound to generate the heavy amino acid in situ is an advanced application for specialized metabolic studies.[][12]

Experimental Workflow: Isotope Dilution for Guanidino Compound Quantification

This section provides a detailed, step-by-step methodology for using this compound as an internal standard for the quantification of a target guanidino compound in a biological sample like plasma or urine.

Causality Behind Choices:

-

Protein Precipitation (Step 2): Acetonitrile is used not only to precipitate proteins, which would otherwise interfere with analysis, but also because it is a common and compatible solvent for reverse-phase liquid chromatography.

-

Vortexing and Centrifugation (Step 3 & 4): These steps are critical for ensuring complete protein removal. Incomplete removal leads to column clogging and ion suppression in the MS source, compromising data quality.

-

LC-MS/MS (Step 6): Liquid chromatography separates the target analyte from other sample components, reducing matrix effects. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard.[11]

Protocol:

-

Prepare Internal Standard Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of ultrapure water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL).

-

Sample Preparation & Spiking:

-

Take a precise volume of your biological sample (e.g., 100 µL of plasma).

-

Add a small, known volume of the internal standard stock solution. The amount added should be chosen to yield a signal intensity similar to that of the expected analyte concentration. .

-

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the sample.

-

Vortex and Incubate: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation. Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable chromatography method (e.g., HILIC for polar compounds) to separate the analyte.

-

Set up the mass spectrometer to monitor the specific mass transitions (precursor ion → product ion) for both the unlabeled analyte and the labeled internal standard (Guanidine-13C,15N3).[11]

-

-

Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a similar matrix.

Workflow Visualization

// Diagram Styling graph [bgcolor="transparent", size="7.6,!", ratio=compress]; node [penwidth=1.5, color="#5F6368"]; } dot Caption: Isotope Dilution Mass Spectrometry Workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety and product integrity.

-

Hazard Identification: this compound is classified as harmful if swallowed and can cause serious eye damage. It should be handled in accordance with good industrial hygiene and safety practices.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14] If there is a risk of generating dust, use an approved respirator.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Ensure adequate ventilation in the handling area. Wash hands thoroughly after handling.[16]

-

Storage: Store the compound in a tightly closed container in a dry, well-ventilated place.[16] It is a hygroscopic solid, so protection from moisture is critical to maintain its integrity.[15] Store at room temperature away from light and moisture.[17]

In case of accidental exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[16][18]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, get medical advice.[16][18]

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and call a physician or poison control center. Do not induce vomiting.[13][16]

References

-

In vivo stable isotope labeling of 13C and 15N... | Posters. F1000Research. [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health (NIH). [Link]

-

Safety Data Sheet - Guanidine Hydrochloride. Bioshop Canada. [Link]

-

Safety Data Sheet - Guanidine Hydrochloride Formulation. MSD. [Link]

-

Safety Data Sheet - Guanidine hydrochloride. Carl ROTH. [Link]

-

Safety Data Sheet - Guanidine hydrochloride. Carl ROTH. [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health (NIH). [Link]

-

Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry. PubMed. [Link]

-

Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health (NIH). [Link]

-

Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology (NIST). [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]

-

Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. ResearchGate. [Link]

Sources

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 7. scbt.com [scbt.com]

- 8. GUANIDINE-13C, 15N HCL | 285977-73-3 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 11. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. f1000research.com [f1000research.com]

- 13. bioshopcanada.com [bioshopcanada.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. isotope.com [isotope.com]

- 18. msd.com [msd.com]

Isotopic labeling purity of Guanidine-13C,15N3 hydrochloride

An In-depth Technical Guide to the Isotopic Purity of Guanidine-¹³C,¹⁵N₃ Hydrochloride

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug metabolism, pharmacokinetics (DMPK), and quantitative proteomics.[1] Guanidine-¹³C,¹⁵N₃ hydrochloride, a stable isotope-labeled (SIL) analogue of a potent protein denaturant, serves as a critical internal standard for mass spectrometry and a tracer in metabolic studies.[2][3] The fidelity of the data derived from its use is directly contingent upon its isotopic purity. This guide provides a comprehensive framework for researchers and drug development professionals to understand, assess, and verify the isotopic purity of Guanidine-¹³C,¹⁵N₃ hydrochloride. We will explore the causality behind synthetic choices, detail robust analytical protocols using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, and present a self-validating system for data interpretation.

Introduction to Guanidine-¹³C,¹⁵N₃ Hydrochloride

The Fundamental Role of Guanidine Hydrochloride

Guanidine hydrochloride (GdnHCl) is a small, highly polar molecule that acts as a strong chaotropic agent.[4] It is widely recognized for its potent protein-denaturing capabilities, capable of transforming structured proteins into randomly coiled peptide chains, a property extensively used in protein folding studies and the extraction of nucleic acids.[4][5] Its chemical formula is CH₅N₃·HCl, and it presents as a white crystalline solid with high solubility in water.[6] Beyond its role in the laboratory, the guanidine moiety is a cornerstone in numerous pharmaceutical compounds, including antidiabetic and antihypertensive drugs.

The Power of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that replaces one or more atoms in a molecule with their heavy isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[7] This substitution creates a molecule that is chemically identical to its native counterpart but physically distinguishable by its mass. This mass difference allows labeled compounds to be used as tracers to track metabolic pathways or as internal standards for precise quantification in complex biological matrices, a cornerstone of modern ADME (absorption, distribution, metabolism, and excretion) studies.[1][7][8]

Guanidine-¹³C,¹⁵N₃ HCl: A High-Fidelity Standard and Tracer

Guanidine-¹³C,¹⁵N₃ hydrochloride is the fully labeled analogue of GdnHCl, containing one carbon-13 and three nitrogen-15 atoms.[9] This M+4 mass shift makes it an ideal internal standard for quantitative analyses by LC-MS, as it co-elutes with the unlabeled analyte but is clearly separated in the mass spectrum, correcting for matrix effects and variations in instrument response.[2] Its use is critical for ensuring the accuracy and reproducibility of bioanalytical methods.

Synthesis and Purification: The Foundation of Purity

Synthetic Pathway Overview

The industrial synthesis of unlabeled guanidine hydrochloride is commonly achieved through the high-temperature reaction of dicyandiamide with ammonium chloride.[10][11]

Reaction: (NH₂)₂C=N-C≡N + 2 NH₄Cl → 2 [C(NH₂)₃]⁺Cl⁻

For the synthesis of Guanidine-¹³C,¹⁵N₃ hydrochloride, this pathway necessitates the use of starting materials highly enriched with the desired stable isotopes. The likely precursors would be ¹⁵N-labeled ammonium chloride and dicyandiamide synthesized from ¹³C and ¹⁵N sources. The causality is simple: the isotopic purity of the final product can never exceed the isotopic enrichment of the starting materials. Therefore, sourcing precursors with the highest possible enrichment (>98%) is the first and most critical step in producing a high-purity standard.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Are The Applications of Guanidine hydrochloride (50-01-1) [yacooscience.com]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 9. Guanidine-13C,15N3 13C 99atom , 15N 98atom 285977-73-3 [sigmaaldrich.com]

- 10. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]

Guanidine Hydrochloride vs. Guanidine-¹³C,¹⁵N₃ Hydrochloride: From Chaotropic Denaturant to Precision Tool

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple comparison of two chemical entities. It is designed to provide a deep, mechanistic understanding and practical framework for leveraging both Guanidine Hydrochloride (GdnHCl) and its stable isotope-labeled analogue, Guanidine-¹³C,¹⁵N₃ Hydrochloride. We will explore not only what these compounds do but why specific experimental choices are made, enabling researchers to transition from routine application to insightful experimental design.

The core of this guide rests on a fundamental distinction: GdnHCl is a powerful, bulk tool for manipulating protein conformation, while Guanidine-¹³C,¹⁵N₃ Hydrochloride is a precision instrument for quantitative analysis and mechanistic investigation where atomic-level tracking is paramount.

Part 1: The Foundational Workhorse - Guanidine Hydrochloride

Guanidine Hydrochloride is a small, highly soluble organic salt that functions as a potent chaotropic agent and protein denaturant.[1][2][3] Its utility in the life sciences is extensive, ranging from the solubilization of inclusion bodies to fundamental studies of protein folding and stability.[4][5]

Mechanism of Denaturation: A Multifaceted Assault on Protein Structure

Understanding how GdnHCl unfolds proteins is critical to interpreting experimental data. It is not a single action but a combination of effects that shifts the equilibrium from the native, folded state to the unfolded state.

-

Disruption of Water's Hydrogen Bond Network : As a chaotrope, the guanidinium ion interferes with the highly ordered structure of water.[4][6] This disruption weakens the hydrophobic effect, which is a primary driving force for protein folding, making it more energetically favorable for nonpolar amino acid side chains to become exposed to the solvent.[7]

-

Direct Interaction with the Protein : Guanidinium ions can interact directly with the protein backbone and polar side chains, forming hydrogen bonds that compete with and replace the intramolecular hydrogen bonds stabilizing the native secondary and tertiary structures.[8][9] This direct binding further favors the unfolded state.

The denaturation process is typically cooperative and reversible, allowing for the study of both unfolding and refolding pathways.[7][10]

Part 2: The Precision Instrument - Guanidine-¹³C,¹⁵N₃ Hydrochloride

Guanidine-¹³C,¹⁵N₃ Hydrochloride is chemically identical to its unlabeled counterpart in its chaotropic properties. Its power lies in the replacement of one carbon atom with its stable isotope, ¹³C, and all three nitrogen atoms with their stable isotope, ¹⁵N.[11][12] This isotopic enrichment renders the molecule "visible" to analytical techniques that can differentiate molecules based on atomic mass or nuclear spin properties.

This labeling transforms guanidine from a bulk denaturant into a sophisticated probe for:

-

Quantitative Mass Spectrometry (MS) : Acting as a perfect internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Enabling the study of specific molecular interactions without background interference.[11]

Comparative Physicochemical Properties and Applications

The subtle change in molecular weight is the key differentiator that unlocks a new realm of applications.

| Property | Guanidine Hydrochloride | Guanidine-¹³C,¹⁵N₃ Hydrochloride | Causality of Difference & Significance |

| Chemical Formula | CH₅N₃·HCl | ¹³CH₅¹⁵N₃·HCl | Isotopes ¹³C and ¹⁵N replace the naturally abundant ¹²C and ¹⁴N. |

| Molecular Weight | 95.53 g/mol [3][4] | ~99.5 g/mol | The +4 Da mass shift is precisely detectable by mass spectrometry, forming the basis of its use as an internal standard. |

| CAS Number | 50-01-1[3][4] | 285977-73-3[12] | Unique identifiers for distinct chemical entities. |

| Primary Function | Bulk protein denaturant, chaotropic agent, organic synthesis precursor.[1][4][13] | Quantitative tracer, internal standard for MS and NMR studies.[11] | While it can still denature proteins, its primary value is in precise measurement, not bulk effect. |

| Key Applications | Protein folding/unfolding studies, RNA/DNA extraction, solubilizing inclusion bodies.[5][14] | Pharmacokinetic studies, metabolic flux analysis, precise quantitation of guanidino compounds, mechanistic binding studies via NMR.[11][15][16] | The label allows for unambiguous tracking and quantification in complex biological systems. |

Part 3: Field-Proven Applications & Methodologies

The choice between GdnHCl and its labeled form is dictated entirely by the experimental question. If the goal is to unfold a protein to study its stability, GdnHCl is the cost-effective and appropriate tool. If the goal is to determine the precise concentration of a guanidine-containing drug in plasma, the labeled version is indispensable.

Application I: Quantifying Protein Stability with Guanidine Hydrochloride

A cornerstone of biochemistry is determining the conformational stability of a protein, often expressed as the free energy of unfolding (ΔG°(H₂O)).[17] A GdnHCl-induced denaturation curve, monitored by a spectroscopic technique sensitive to protein conformation, is a robust method to achieve this.

Experimental Protocol: Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence

This protocol describes a typical experiment to determine the stability of a protein by monitoring the change in its tryptophan fluorescence upon titration with GdnHCl.[18]

-

Reagent Preparation :

-

Protein Stock : Prepare a concentrated stock of purified protein in a suitable, degassed buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Determine the precise concentration via UV absorbance at 280 nm.

-

GdnHCl Stock : Prepare an ~8 M GdnHCl stock solution in the same buffer.[19] Crucial Step : The exact concentration of the GdnHCl stock must be determined by measuring its refractive index.[5] This is a self-validating step ensuring accuracy.

-

-

Sample Series Preparation :

-

Prepare a series of 20-30 samples in cuvettes with a constant final protein concentration (e.g., 2-5 µM) and varying GdnHCl concentrations (e.g., 0 M to 7 M in 0.2 M increments).[18] This is achieved by mixing calculated volumes of the protein stock, GdnHCl stock, and buffer.

-

Prepare a corresponding blank for each GdnHCl concentration containing only buffer and GdnHCl.

-

-

Equilibration :

-

Incubate all samples for a sufficient period (can range from minutes to several hours) at a constant temperature to ensure the unfolding reaction has reached equilibrium.[18] This time should be determined empirically for the protein of interest.

-

-

Spectroscopic Measurement :

-

Using a fluorometer, excite the samples at 295 nm to selectively excite tryptophan residues.

-

Record the emission spectrum from 310 nm to 400 nm.

-

As the protein unfolds, tryptophan residues become more exposed to the polar solvent, typically causing the emission maximum to red-shift (move to a longer wavelength).

-

-

Data Analysis :

-

Plot the wavelength of maximum emission (or intensity at a specific wavelength) against the final GdnHCl concentration.

-

The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state.

-

Fit this curve to a two-state unfolding model to extract thermodynamic parameters, including the Cₘ (the GdnHCl concentration at the midpoint of the transition) and the ΔG°(H₂O).[18]

-

Application II: Precision Quantitation with Guanidine-¹³C,¹⁵N₃ Hydrochloride in Mass Spectrometry

In drug development, accurately quantifying a drug or metabolite in a biological matrix (e.g., plasma, urine) is non-negotiable. Stable isotope-labeled internal standards are the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays because they co-elute with the analyte and experience identical matrix effects and ionization suppression, ensuring the highest accuracy.[15]

Experimental Protocol: Quantifying a Guanidino-Compound in Plasma using LC-MS/MS

-

Standard and Sample Preparation :

-

Calibration Curve : Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into blank plasma. To each standard, add a fixed, known concentration of Guanidine-¹³C,¹⁵N₃ Hydrochloride as the internal standard (IS).

-

Quality Controls (QCs) : Prepare QCs at low, medium, and high concentrations in the same manner.

-

Study Samples : To each unknown plasma sample, add the same fixed concentration of the IS.

-

-

Sample Extraction :

-

Perform a protein precipitation by adding a solvent like acetonitrile to all samples (calibrators, QCs, and unknowns). This removes the bulk of plasma proteins.

-

Vortex and centrifuge the samples. Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis :

-

Inject the extracted samples onto an appropriate LC column (e.g., a HILIC column for polar compounds like guanidine).[15]

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define two MRM transitions: one for the unlabeled analyte and one for the ¹³C,¹⁵N₃-labeled IS.[15] The IS will have a precursor and product ion that are each shifted by a predictable mass, ensuring no cross-talk.

-

-

Data Analysis :

-

For each injection, integrate the peak area for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio vs. the known concentration of the calibrators. The response should be linear.

-

Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve. The IS corrects for any sample-to-sample variation in extraction recovery or signal intensity.

-

Conclusion: Choosing the Right Tool for the Scientific Question

The distinction between Guanidine Hydrochloride and its fully labeled ¹³C,¹⁵N₃ analogue exemplifies a crucial principle in modern scientific research: the evolution from broad manipulation to precise measurement. GdnHCl remains an essential, cost-effective reagent for a vast array of applications involving protein denaturation and solubilization. Its mechanism of action is well-understood, and protocols for its use are robust and validated.

The advent of Guanidine-¹³C,¹⁵N₃ Hydrochloride, however, provides a solution for a different class of problems. When the objective is not simply to denature but to trace, to quantify with the utmost precision, and to probe specific molecular interactions in complex environments, the stable isotope label is what makes the experiment possible. For the drug development professional determining pharmacokinetic parameters or the structural biologist mapping a binding site, the labeled compound is not a luxury but a necessity. As scientists, understanding the unique capabilities of both the workhorse and the precision instrument is key to designing experiments that are not only successful but truly insightful.

References

- Vertex AI Search. Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods.

- Benchchem. A Researcher's Guide to the Quantitative Analysis of Protein Unfolding: Guanidine Titration vs. Alternative Methods.

- ChemicalBook. Guanidine hydrochloride | 50-01-1.

- Nouryon. Guanidine Hydrochloride for Biochemical & Pharmaceutical Applications.

- MedChemExpress. Guanidine-13C,15N3 hydrochloride (Guanidinium-13C,15N3 chloride) | Stable Isotope.

- Parchem. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.

- Jinan Qinmu Fine Chemical Co., Ltd. Action of Guanidine Hydrochloride on Proteins.

- Benchchem. Unraveling the Coil: An In-depth Technical Guide to Understanding Protein Unfolding with Guanidine Hydrochloride.

- APExBIO. Guanidine HCl - Protein Denaturant & RNA Extraction Reagent.

- Sigma-Aldrich. 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.

- National Institutes of Health (NIH). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions.

- Benchchem. Guanidine Salts in Protein Stability: A Comparative Analysis of Sulfate vs. Hydrochloride.

- Chem-Impex. Guanidine hydrochloride.

- National Institutes of Health (NIH). Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem.

- Scilit. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions.

- Interchim. Guanidine Hydrochloride.

- Benchchem. Application Notes and Protocols for Studying Protein Folding Kinetics Using Guanidine Hydrochloride.

- National Institutes of Health (NIH). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain.

- PubMed. Renaturation of guanidine-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O.

- University of Bergen. In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease.

- PubMed. Guanidine hydrochloride-induced folding of proteins.

- National Institutes of Health (NIH). Use of Protein Folding Reagents.

- BioSpectra, Inc. GUANIDINE HCl.

- ResearchGate. Chemical stability test of proteins with Guanidinium HCl?.

- Lewis Kay's group at the University of Toronto. the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins.

- Isotec. Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and Dynamics.

- Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.

- PubMed. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry.

- National Institutes of Health (NIH). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation.

- ResearchGate. Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.

- National Institutes of Health (NIH). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.

- Semantic Scholar. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry..

- Sigma-Aldrich. This compound.

- National Institutes of Health (NIH). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.

- Benchchem. The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols.

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

- MedChemExpress. Guanidine hydrochloride (Guanidinium chloride) | Chaotrope Agent.

- ResearchGate. What is difference between guanidine hydrochloride and guanidine thiocyanate?.

- National Institutes of Health (NIH). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors.

- PubMed. Enhancing Studies of Pharmacodynamic Mechanisms via Measurements of Metabolic Flux: Fundamental Concepts and Guiding Principles for Using Stable Isotope Tracers.

Sources

- 1. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 2. 搜索 (5) [xgchemicals.com]

- 3. apexbt.com [apexbt.com]

- 4. interchim.fr [interchim.fr]

- 5. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GUANIDINE HCl [biospectra.us]

- 7. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing Studies of Pharmacodynamic Mechanisms via Measurements of Metabolic Flux: Fundamental Concepts and Guiding Principles for Using Stable Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Unlocking Cellular Secrets: An In-depth Technical Guide to ¹³C and ¹⁵N Labeling

For researchers, scientists, and drug development professionals, understanding the intricate and dynamic processes within a living cell is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a revolutionary tool, allowing us to trace the metabolic fate of molecules, quantify protein expression with remarkable precision, and elucidate the complex architecture of biomolecules. This guide provides a comprehensive exploration of the principles, methodologies, and applications of ¹³C and ¹⁵N labeling, empowering you to harness the full potential of these powerful techniques in your research.

The Foundation: Understanding Stable Isotopes

At the heart of these advanced techniques lies a simple yet profound concept: the existence of stable, non-radioactive isotopes. Isotopes are variants of a particular chemical element which differ in neutron number. While the lighter, more abundant isotopes like ¹²C and ¹⁴N dominate the natural world, their heavier, stable counterparts, ¹³C and ¹⁵N, can be introduced into biological systems as powerful tracers.[1][2] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them safe for a wide range of in vivo and in vitro experiments.[3]

The fundamental principle is elegant: by providing cells or organisms with substrates (e.g., glucose, amino acids) enriched with ¹³C or ¹⁵N, these heavy isotopes are incorporated into newly synthesized biomolecules.[2] This "labeling" creates a subtle mass shift that can be detected and quantified by highly sensitive analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This allows us to follow the journey of atoms through metabolic pathways, measure the turnover of proteins, and probe the structure and dynamics of macromolecules.

The Power of Carbon-13: Illuminating the Metabolic Landscape

Carbon is the backbone of life, and the ability to track its flow provides a direct window into the metabolic state of a cell. ¹³C labeling is the gold standard for quantitatively measuring the rates (fluxes) of metabolic pathways.[6]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[4][6] By culturing cells in the presence of a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the label is distributed throughout the central carbon metabolism.[5] The resulting labeling patterns in downstream metabolites are measured by MS or NMR.[4] These patterns are highly sensitive to the relative activities of different metabolic pathways.[4] By using computational models, these labeling patterns can be used to calculate the in vivo rates of metabolic reactions.[7]

¹³C-MFA provides invaluable insights into cellular physiology, enabling researchers to:

-

Identify metabolic bottlenecks in engineered organisms for enhanced production of biofuels or pharmaceuticals.[7]

-

Understand the metabolic reprogramming that occurs in diseases like cancer.[8]

-

Elucidate the mechanisms of drug action and identify potential off-target effects.[]

The experimental design of a ¹³C-MFA study is critical for obtaining accurate and precise flux measurements. The choice of the ¹³C-labeled tracer has a significant impact on the precision of the estimated fluxes.[10] While uniformly labeled glucose is common, other specifically labeled substrates, like [1,2-¹³C]-glucose, can provide better resolution for specific pathways like the pentose phosphate pathway.[10][11]

}

The Versatility of Nitrogen-15: From Proteomics to Structural Biology

Nitrogen is a fundamental component of amino acids and, therefore, proteins. ¹⁵N labeling has become an indispensable tool in proteomics for quantifying changes in protein abundance and in structural biology for elucidating the three-dimensional structures of proteins.

Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[12][13] The principle of SILAC is to metabolically label the entire proteome of cells by growing them in media where a specific essential amino acid (typically lysine and/or arginine) is replaced with its "heavy" ¹³C or ¹⁵N-labeled counterpart.[14][15]

In a typical SILAC experiment, two populations of cells are cultured in parallel: one in "light" medium containing the natural amino acids and the other in "heavy" medium.[15] After a number of cell divisions to ensure complete incorporation of the heavy amino acids, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[14] The key advantage of SILAC is that the cell populations are mixed at an early stage, often before cell lysis.[14] This co-processing minimizes experimental variability that can be introduced during sample preparation.[14]

The mixed protein sample is then digested into peptides, and the relative abundance of proteins between the two samples is determined by mass spectrometry.[16] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes. The ratio of the intensities of the heavy and light peptide signals directly reflects the relative abundance of the protein in the two cell populations.[14]

}

Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. However, for proteins larger than about 15 kDa, the NMR spectra of unlabeled proteins become too complex and crowded to interpret.[17]

Isotopic labeling with ¹⁵N (and often ¹³C as well) is essential for overcoming this size limitation.[17] By expressing a protein in bacteria or other expression systems grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, a uniformly ¹⁵N-labeled protein can be produced.[18] This allows for the use of heteronuclear NMR experiments, which correlate the signals of the amide protons with the directly bonded ¹⁵N atoms in the protein backbone.[17] These experiments produce a 2D spectrum (the ¹H-¹⁵N HSQC spectrum) where each amino acid residue (except proline) gives rise to a single, well-resolved peak.[18] This spectrum serves as a unique "fingerprint" of the protein and is highly sensitive to its structure and environment.

Further labeling strategies, such as uniform ¹³C, ¹⁵N-labeling (double labeling) or even ¹³C, ¹⁵N, ²H-labeling (triple labeling), are used for the complete resonance assignment and structure determination of larger proteins.[19][20] Deuterium (²H) labeling is particularly useful for reducing NMR signal broadening in very large proteins, thereby improving spectral quality.[19]

Analytical Techniques: The Eyes of Isotope Labeling

The success of any stable isotope labeling experiment hinges on the ability to accurately detect and quantify the incorporated isotopes. Mass spectrometry and NMR spectroscopy are the two primary analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of stable isotope labeling, MS is used to differentiate between labeled and unlabeled molecules based on their mass difference.[21][22] High-resolution mass spectrometers can accurately determine the isotopic distribution of peptides and metabolites, providing quantitative information on the extent of labeling.[23][24] Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze ¹³C and ¹⁵N labeling in metabolites and peptides, respectively.[25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹³C and ¹⁵N are NMR-active nuclei, and their incorporation into biomolecules allows for the use of a wide range of powerful NMR experiments.[17] In ¹³C-MFA, NMR can provide detailed information about the positional distribution of ¹³C atoms within a molecule, which can be crucial for resolving complex metabolic pathways.[5] In structural biology, as discussed, ¹⁵N and ¹³C labeling is fundamental for protein NMR.[18]

| Technique | Principle | Primary Application for ¹³C & ¹⁵N Labeling | Key Advantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Quantitative proteomics (SILAC), ¹³C-MFA, metabolomics. | High sensitivity, high throughput, ability to analyze complex mixtures. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Protein structure and dynamics, ¹³C-MFA (positional isotopomer analysis). | Provides detailed structural and dynamic information, non-destructive. |

Applications in Drug Development

The ability to trace the metabolic fate of compounds and quantify changes in protein expression makes ¹³C and ¹⁵N labeling invaluable in the field of drug development.[8][]

-

Metabolism Studies: By synthesizing a drug candidate with a ¹³C or ¹⁵N label, its absorption, distribution, metabolism, and excretion (ADME) properties can be accurately tracked in vivo.[][27] This provides crucial information for optimizing drug design and ensuring safety and efficacy.[8]

-

Target Engagement and Mechanism of Action: SILAC and other quantitative proteomics approaches can be used to identify the protein targets of a drug and to understand its mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.[21]

-

Biomarker Discovery: Comparing the proteomes or metabolomes of healthy versus diseased states, or treated versus untreated samples, can lead to the discovery of novel biomarkers for disease diagnosis or for monitoring therapeutic response.[21]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for two of the most common applications of ¹³C and ¹⁵N labeling.

Protocol: SILAC for Quantitative Proteomics

This protocol outlines a general workflow for a 2-plex SILAC experiment.

1. Cell Culture and Labeling: a. Choose two populations of the same cell line. b. Culture one population in "light" SILAC medium (containing natural L-lysine and L-arginine) and the other in "heavy" SILAC medium (containing ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine).[28] c. Ensure cells are cultured for at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.[28][29] d. Verify labeling efficiency by analyzing a small sample of the "heavy" cell lysate by mass spectrometry.[28]

2. Experimental Treatment: a. Once complete labeling is confirmed, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.

3. Sample Preparation: a. Harvest and wash both cell populations with ice-cold PBS. b. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. c. Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors. d. Quantify the total protein concentration of the lysate.

4. Protein Digestion: a. Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.[30] b. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[30] This can be done in-solution or after separating proteins by SDS-PAGE (in-gel digestion).[31]

5. LC-MS/MS Analysis: a. Desalt the peptide mixture. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.

6. Data Analysis: a. Use specialized software to identify the peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs. b. The software will then calculate the relative abundance of each identified protein between the two samples.

Protocol: ¹⁵N Labeling of Proteins for NMR Spectroscopy

This protocol describes the expression and purification of a uniformly ¹⁵N-labeled protein in E. coli.

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.[32]

2. Pre-culture: a. Inoculate a small volume of rich medium (e.g., LB or 2xTY) with a single colony and grow overnight.[32]

3. Main Culture and Labeling: a. Use the pre-culture to inoculate a larger volume of M9 minimal medium.[32] b. The M9 medium should contain ¹⁵NH₄Cl as the sole nitrogen source and a carbon source such as glucose.[18][32] c. Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).